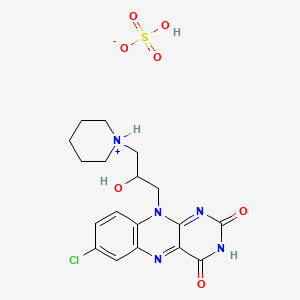
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is a complex organic compound belonging to the isoalloxazine family. Isoalloxazines are known for their role as cofactors in various biological processes, particularly in redox reactions. This compound is characterized by its unique structure, which includes a chloro-substituted isoalloxazine core and a piperidinopropyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and piperidine.
Formation of Intermediate: The initial step involves the reaction of 4-chloro-3-nitrophenol with sodium methoxide in dry tetrahydrofuran to form a chloronitrobenzene intermediate.
Reduction: The nitro group is reduced using tin(II) chloride to yield a diamine.
Cyclization: The final step involves cyclization with alloxan monohydrate under acidic conditions to form the isoalloxazine core.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoalloxazine core to dihydroisoalloxazine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoalloxazine derivatives.
Substitution: Various substituted isoalloxazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential antimalarial and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate involves its role as a cofactor in redox reactions. It participates in electron transfer processes, facilitating the oxidation and reduction of substrates. The compound interacts with flavin monooxygenases, which are enzymes involved in the metabolism of various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7-Chloro-8-methyl-10-(1’-D-ribityl)isoalloxazine
Uniqueness
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is unique due to its specific piperidinopropyl side chain, which imparts distinct chemical and biological properties. This structural variation allows for unique interactions with biological targets and different reactivity compared to other isoalloxazines.
Eigenschaften
CAS-Nummer |
101652-00-0 |
|---|---|
Molekularformel |
C18H22ClN5O7S |
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
7-chloro-10-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)benzo[g]pteridine-2,4-dione;hydrogen sulfate |
InChI |
InChI=1S/C18H20ClN5O3.H2O4S/c19-11-4-5-14-13(8-11)20-15-16(21-18(27)22-17(15)26)24(14)10-12(25)9-23-6-2-1-3-7-23;1-5(2,3)4/h4-5,8,12,25H,1-3,6-7,9-10H2,(H,22,26,27);(H2,1,2,3,4) |
InChI-Schlüssel |
CYZUIPUWEKTBMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)CC(CN2C3=C(C=C(C=C3)Cl)N=C4C2=NC(=O)NC4=O)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















